(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
The compound (1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic molecule featuring a bicyclic structure with multiple functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves several steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which forms the core bicyclo[2.2.1]heptane framework.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Esterification: The methoxycarbonyl group is added via esterification, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc protecting group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is primarily used as a protected intermediate in the synthesis of complex molecules, particularly peptides. The Boc group is a common protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine
In biological research, derivatives of this compound are used in the development of pharmaceuticals. The protected amine functionality is crucial in the synthesis of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its stability and ease of deprotection make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action for this compound primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Phenylmethoxycarbonyl (Cbz) protected amines
Uniqueness
Compared to other protecting groups like the phenylmethoxycarbonyl (Cbz) group, the Boc group offers easier removal under milder conditions, making it more versatile in synthetic applications . The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine during various reactions .
Properties
IUPAC Name |
(1S,2R,3S,4S)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8-,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYSYMJGRZXEA-AATLWQCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1[C@H]([C@H]2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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